REACTION_CXSMILES
|
C(N1C(=O)N(CCO)C(=O)N(CCO)C1=O)CO.C(OC)(=O)C1C=CC(C(OC)=O)=CC=1.[CH:33]1[C:42]2[C:37](=[CH:38][C:39]([C:43]([O:45]C)=[O:44])=[CH:40][CH:41]=2)[CH:36]=[CH:35][C:34]=1[C:47]([O:49]C)=[O:48].C1C(CC2C=CC(N)=CC=2)=CC=C(N)C=1>C1(C)C(O)=CC=CC=1.C(O)CO>[CH:33]1[C:42]2[C:37](=[CH:38][C:39]([C:43]([OH:45])=[O:44])=[CH:40][CH:41]=2)[CH:36]=[CH:35][C:34]=1[C:47]([OH:49])=[O:48]
|
Name
|
|
Quantity
|
192.2 g
|
Type
|
reactant
|
Smiles
|
C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO
|
Name
|
|
Quantity
|
83.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
104.4 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
|
Name
|
trimellitic anhydride
|
Quantity
|
220.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC=2C=CC(=CC2)N)N
|
Name
|
tetra-n-butyl titanate
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
cresyl titanate
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
808.5 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
solvent
|
Quantity
|
288.5 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
naphtha
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a polyesterimide resin
|
Type
|
CUSTOM
|
Details
|
96.8 g of distillate are obtained
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |